Cas no 147650-70-2 ((2S)-piperazine-2-carboxylic acid)

(2S)-piperazine-2-carboxylic acid structure
147650-70-2 structure
Product Name:(2S)-piperazine-2-carboxylic acid
CAS No:147650-70-2
MF:C5H10N2O2
MW:130.145101070404
MDL:MFCD01318684
CID:65053
PubChem ID:1502069
Update Time:2025-11-02

(2S)-piperazine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-Piperazine-2-carboxylic acid
    • (S)-Piperazine-2-carboxylic acid Hydrochloride
    • (S)-(-)-PIPERAZINE-2-CARBOXYLIC ACID
    • (S)-(-)Piperazine-2-carboxylic acid
    • (S)-Piperazine-2-carboxylic acid 2HCl
    • 1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
    • (2S)-piperazine-2-carboxylic acid
    • 2-Piperazinecarboxylicacid, (S)-
    • 2(S)-Piperazine-2-carboxylic acid
    • L-Piperazinecarboxyl
    • BOC-2-CARBOXYPIPERAZINE
    • (2S)-2-Carboxypiperazine
    • (S)-Piperazine-2-carboxylic
    • S-piperazidine-2- formic acid
    • (S)-Piperzine-2-CarboxylicAcid
    • 1-BOC-PIPERAZINE-2-CARBOXYLIC ACID
    • METHYL (R)-PIPERAZINE-2-CARBOXYLATE
    • S-1-BOC-piperazine-2-carboxlic acid
    • S)-(-)-2-Piperazinecarboxylic acid
    • AKOS006237678
    • A3226
    • 147650-70-2
    • (S)-piperazine-2-carboxylate
    • C19783
    • AKOS015854035
    • TS-00018
    • JSSXHAMIXJGYCS-BYPYZUCNSA-N
    • CHEBI:55392
    • EN300-54826
    • (s)-2-carboxypiperazine
    • (S)-(-)-2-PIPERAZINECARBOXYLIC ACID
    • Piperazine-2-carboxylic acid;(S)-PIPERAZINE-2-CARBOXYLIC ACID
    • 2-PIPERAZINECARBOXYLIC ACID, (2S)-
    • SCHEMBL170308
    • CHEMBL1229074
    • CS-0001876
    • AC-3064
    • AM81427
    • (S)-2-Piperazinecarboxylate
    • 3-Pyridazinecarboxylicacid,hexahydro-,(3S)-
    • DTXSID40363601
    • L-Piperazinecarboxylic acid
    • MFCD01318684
    • 2-Piperazinecarboxylicacid, (2S)-
    • (2S)-Piperazine-2-carboxylicacid
    • DB-031002
    • MDL: MFCD01318684
    • Inchi: 1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9)/t4-/m0/s1
    • InChI Key: JSSXHAMIXJGYCS-BYPYZUCNSA-N
    • SMILES: OC([C@@H]1CNCCN1)=O

Computed Properties

  • Exact Mass: 130.07400
  • Monoisotopic Mass: 130.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.4A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -3.5

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.174 g/cm3
  • Melting Point: 243-247 °C (dec.)
  • Boiling Point: 313.6 °C at 760 mmHg
  • Flash Point: 143.5 °C
  • Refractive Index: 1.476
  • PSA: 61.36000
  • LogP: -0.71000
  • Solubility: Not determined

(2S)-piperazine-2-carboxylic acid Security Information

(2S)-piperazine-2-carboxylic acid Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(2S)-piperazine-2-carboxylic acid Production Method

(2S)-piperazine-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:147650-70-2)(2S)-piperazine-2-carboxylic acid
Order Number:A3226
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:23
Price ($):1039.0
Email:sales@amadischem.com

(2S)-piperazine-2-carboxylic acid Related Literature

Additional information on (2S)-piperazine-2-carboxylic acid

Recent Advances in the Application of (2S)-Piperazine-2-carboxylic Acid (CAS: 147650-70-2) in Chemical Biology and Pharmaceutical Research

The compound (2S)-piperazine-2-carboxylic acid (CAS: 147650-70-2) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This chiral piperazine derivative serves as a critical building block in the synthesis of various biologically active molecules, including peptidomimetics, enzyme inhibitors, and drug candidates. Recent studies have highlighted its role in modulating protein-protein interactions and enhancing the pharmacokinetic properties of therapeutic agents. The stereospecificity of the (2S)-configuration further underscores its importance in designing enantioselective drugs with improved efficacy and reduced side effects.

One of the most notable advancements involves the use of (2S)-piperazine-2-carboxylic acid in the development of protease inhibitors. Researchers have demonstrated its efficacy in stabilizing transition-state analogs, thereby enhancing inhibitory activity against key enzymes involved in diseases such as HIV and hepatitis C. Structural studies reveal that the rigid piperazine ring and the carboxylic acid moiety facilitate optimal binding to enzyme active sites, making it a valuable scaffold for rational drug design. Additionally, its compatibility with solid-phase peptide synthesis (SPPS) has expanded its utility in combinatorial chemistry and high-throughput screening.

In the realm of medicinal chemistry, (2S)-piperazine-2-carboxylic acid has been employed to improve the metabolic stability and oral bioavailability of peptide-based therapeutics. A 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of this compound into cyclic peptides targeting G-protein-coupled receptors (GPCRs). The resulting analogs exhibited enhanced resistance to proteolytic degradation and improved membrane permeability, addressing longstanding challenges in peptide drug development. Furthermore, its application in linker designs for antibody-drug conjugates (ADCs) has shown promise in achieving site-specific conjugation and controlled payload release.

Beyond its pharmaceutical applications, (2S)-piperazine-2-carboxylic acid has also been explored in chemical biology as a tool for probing enzyme mechanisms and protein folding. Isotopically labeled derivatives of this compound have enabled advanced NMR and mass spectrometry studies, providing insights into conformational dynamics and ligand-receptor interactions. Recent work published in Nature Chemical Biology utilized these derivatives to elucidate the allosteric regulation of aspartyl proteases, offering new avenues for targeting undruggable proteins. The compound's compatibility with bioorthogonal chemistry further extends its utility in live-cell imaging and target identification.

Looking ahead, the integration of (2S)-piperazine-2-carboxylic acid into fragment-based drug discovery (FBDD) platforms is expected to accelerate the identification of novel lead compounds. Its modular structure allows for rapid diversification, enabling the exploration of vast chemical space with minimal synthetic effort. Collaborative efforts between academia and industry are currently underway to optimize its physicochemical properties and expand its applicability to emerging therapeutic areas, such as targeted protein degradation and RNA modulation. As research continues to unravel its full potential, this compound remains a cornerstone of innovation in chemical biology and drug development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:147650-70-2)(2S)-piperazine-2-carboxylic acid
A3226
Purity:99%
Quantity:100g
Price ($):1039.0
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